molecular formula C13H20ClN3O B7813987 1-(4-Amino-phenyl)-3-cyclohexyl-urea;hydrochloride

1-(4-Amino-phenyl)-3-cyclohexyl-urea;hydrochloride

Cat. No.: B7813987
M. Wt: 269.77 g/mol
InChI Key: YOEGZTHXFYNOMI-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-3-cyclohexyl-urea;hydrochloride is a chemical compound with the molecular formula C13H19N3O·HCl and a molecular weight of 233.31 g/mol for the base structure . This phenyl-urea derivative is offered as a hydrochloride salt to enhance its stability and solubility for research applications. The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . The structure combines a cyclohexyl group, which can influence lipophilicity and conformation, with a 4-aminophenyl group that serves as a versatile handle for further synthetic modification. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel bioactive molecules. Urea derivatives are widely investigated across multiple therapeutic areas, including as potential anticancer, antibacterial, and antidiabetic agents . The primary amine on the phenyl ring makes this compound particularly valuable for constructing more complex molecular architectures, such as through condensation or amide coupling reactions, to explore structure-activity relationships. This product is intended for research purposes as a building block in chemical synthesis and for in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-aminophenyl)-3-cyclohexylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11;/h6-9,11H,1-5,14H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEGZTHXFYNOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to Urea (B33335) Derivatives and Related Structures

The synthesis of urea derivatives is a cornerstone of medicinal and materials chemistry. Several robust methods have been developed, with the amine-isocyanate reaction being the most prominent. However, other strategies, including cyclocondensation and the careful preparation of starting materials, are equally vital for the efficient construction of the target molecule.

The most common and direct method for preparing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. nih.gov The pathway is highly efficient and generally provides good to excellent yields of the desired urea derivative. nih.govnih.gov

Isocyanates themselves are reactive intermediates that can be generated through several methods. The classical, industrial-scale approach involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.orgnih.gov However, due to the high toxicity of phosgene, alternative, safer methods are often preferred in laboratory settings. beilstein-journals.org These include phosgene-free routes such as the Curtius, Hofmann, or Lossen rearrangements, where an acyl azide (B81097), primary amide, or hydroxamic acid, respectively, is converted into an isocyanate intermediate. nih.govresearchgate.netorganic-chemistry.org Another approach is the Staudinger–aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) and carbon dioxide to generate the isocyanate. beilstein-journals.org The in-situ generation of the isocyanate, which is then trapped by an amine, is a common strategy to produce unsymmetrical ureas. mdpi.com

The reaction conditions for amine-isocyanate coupling are typically mild, often proceeding at room temperature in a suitable solvent such as acetone (B3395972) or tetrahydrofuran (B95107). asianpubs.orgnih.gov

Cyclocondensation reactions offer an alternative pathway to urea-related structures, particularly heterocyclic systems. While not a direct route to the acyclic target compound, these methods are fundamental in building related chemical scaffolds. For instance, the condensation of cyclohexanone (B45756) with urea can lead to the formation of cyclic products. researchgate.net Similarly, reactions of 2,6-bis(arylmethylene)cyclohexanones with thiourea (B124793) result in the synthesis of octahydroquinazoline-2-thiones, demonstrating a cyclocondensation pathway to complex heterocyclic structures derived from a cyclohexanone precursor. researchgate.net These approaches highlight the versatility of urea and its precursors in constructing diverse molecular architectures through ring-forming reactions.

The successful synthesis of 1-(4-Amino-phenyl)-3-cyclohexyl-urea;hydrochloride relies on the availability of its key precursors: a p-phenylenediamine (B122844) derivative and cyclohexylamine (B46788).

Substituted Anilines: The preparation of substituted anilines is a well-established area of organic synthesis. Common methods include the reduction of nitroarenes, nucleophilic aromatic substitution (SNAr) reactions, and transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov For a p-phenylenediamine structure, a typical route involves the reduction of a corresponding nitroaniline derivative.

Cyclohexylamines: Cyclohexylamine is primarily produced through the catalytic hydrogenation of aniline (B41778). google.com This process typically employs catalysts containing metals such as Ruthenium (Ru) or Palladium (Pd) under hydrogen pressure. google.com The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize the yield of cyclohexylamine while minimizing the formation of byproducts like dicyclohexylamine. google.com

Optimized Synthesis of this compound

The specific synthesis of the title compound involves the strategic coupling of the aniline and cyclohexylamine precursors, followed by purification to yield the final hydrochloride salt.

A plausible synthetic route to 1-(4-Amino-phenyl)-3-cyclohexyl-urea involves the reaction of cyclohexyl isocyanate with a protected p-phenylenediamine, such as 4-nitroaniline, followed by reduction of the nitro group. Alternatively, reacting cyclohexylamine with an isocyanate derived from a protected 4-aminophenyl source is also a viable strategy. A general procedure for a similar synthesis involves adding the isocyanate to a solution of the amine in a solvent like tetrahydrofuran and stirring the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov

The optimization of reaction parameters is crucial for maximizing yield and purity. Key variables include the choice of solvent, reaction temperature, and reaction time. The table below illustrates a hypothetical optimization study for the coupling reaction between an amino-phenyl precursor and cyclohexyl isocyanate, based on common findings in urea synthesis.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)25 (Room Temp)675
2Tetrahydrofuran (THF)25 (Room Temp)488
3Acetonitrile (MeCN)25 (Room Temp)482
4Dimethylformamide (DMF)25 (Room Temp)291
5Tetrahydrofuran (THF)0885
6Dimethylformamide (DMF)50190 (with minor byproducts)

This table is illustrative and represents typical optimization trends for urea synthesis.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified free base, 1-(4-Amino-phenyl)-3-cyclohexyl-urea, with hydrochloric acid, often as a solution in a solvent like isopropanol (B130326) or ether, which facilitates the precipitation of the salt. echemi.comgoogle.com

Achieving high purity is essential, and several methods are employed to isolate and purify the final hydrochloride salt. After the reaction is complete, the crude product may be isolated by filtration if it precipitates from the reaction mixture, or by removing the solvent under reduced pressure. chemicalbook.com

The crude product often contains unreacted starting materials or side products. A common purification strategy involves washing the crude solid with a suitable organic solvent. researchgate.net For instance, washing with diethyl ether or ethyl acetate (B1210297) can remove non-polar impurities, while the desired polar hydrochloride salt remains insoluble. researchgate.net

For higher purity, recrystallization is the preferred method. The crude hydrochloride salt is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, isopropanol, or methanol/ether) and allowed to cool slowly. researchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of high-purity crystals, while impurities remain in the mother liquor. The final product is then collected by filtration and dried under vacuum. google.com

The table below summarizes common purification techniques for amine hydrochloride salts.

MethodDescriptionTypical Impurities Removed
Solvent WashingSuspending the crude solid in a solvent in which the product is insoluble but impurities are soluble.Unreacted starting materials, non-polar byproducts.
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Soluble impurities, structurally similar byproducts.
Acid-Base ExtractionConverting the salt to the free base, extracting into an organic solvent, washing, and re-forming the salt.Inorganic salts, water-soluble impurities.
Column ChromatographySeparating the compound on a stationary phase (e.g., silica (B1680970) gel) based on polarity. Often performed on the free base before salt formation.Closely related byproducts, starting materials.

Advanced Derivatization and Chemical Modification Strategies

Systematic Modification of the Phenyl Moiety for Academic Exploration

The phenyl group of 1-(4-Amino-phenyl)-3-cyclohexyl-urea serves as a key site for systematic modification to probe its influence on the compound's biological and physicochemical properties. Academic research has focused on introducing a variety of substituents onto the phenyl ring to investigate the effects of electronics, sterics, and lipophilicity.

Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, although the activating nature of the amino group must be carefully considered. Modifications can include halogenation, nitration, or sulfonation, leading to a diverse library of analogs. The position and nature of these substituents can dramatically alter the electronic distribution within the phenyl ring, thereby influencing interactions with biological targets.

Structure-activity relationship (SAR) studies on related phenyl urea derivatives have demonstrated that the substitution pattern on the phenyl ring is critical for biological activity. For example, in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, the antiproliferative activity against various cancer cell lines was found to be sensitive to the electronic and steric properties of the substituents on the terminal phenyl moiety. Specifically, the introduction of an electron-donating group like a methyl group showed lethal effects on certain cancer cell lines. nih.gov

A summary of representative modifications on the phenyl moiety of related phenyl-cyclohexyl urea analogs and their observed general outcomes in academic explorations is presented in the table below.

Modification SiteType of ModificationExample SubstituentsGeneral Observations in SAR Studies of Related Compounds
4-Amino GroupAcylationAcetyl, BenzoylAlters solubility and potential for hydrogen bonding.
Phenyl RingHalogenation-Cl, -F, -BrModulates lipophilicity and electronic properties.
Phenyl RingNitration-NO2Introduces a strong electron-withdrawing group.
Phenyl RingAlkylation-CH3, -C2H5Increases lipophilicity and can introduce steric bulk.

Exploration of Substituents on the Cyclohexyl Ring and Stereochemical Variations

The cyclohexyl ring in 1-(4-Amino-phenyl)-3-cyclohexyl-urea provides a three-dimensional scaffold that can be modified to explore conformational preferences and steric interactions. Research in this area has focused on the introduction of various substituents and the investigation of stereochemical isomers.

The replacement of the cyclohexyl ring with other cyclic or acyclic moieties has been shown to have a significant impact on the biological activity of phenyl urea derivatives. For instance, in a study of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing the phenyl ring with a cyclohexyl or n-hexyl group resulted in a loss of inhibitory activity, highlighting the importance of the aromatic nature of the ring in that specific context. mdpi.com

In a different series of compounds, specifically 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas, modifications were made to the phenoxy substituent on the cyclohexyl ring. These changes, along with substitutions on the N-phenyl ring, were part of a bioassay-guided structure-activity relationship study to develop activators of the Heme Regulated Inhibitor Kinase.

Stereochemistry plays a crucial role in the biological activity of many compounds, and N-phenyl-N'-cyclohexylurea derivatives are no exception. The cyclohexyl ring can exist in different conformations (e.g., chair, boat), and substituents can be oriented in either axial or equatorial positions. The relative orientation of the urea linkage and any other substituents on the cyclohexyl ring can significantly influence how the molecule interacts with its biological target. The synthesis of specific stereoisomers, such as cis and trans isomers of substituted cyclohexylamines, allows for a detailed investigation of these stereochemical effects. Generally, stereochemistry can have a profound impact on drug action by affecting target binding, metabolism, and distribution. nih.gov

The table below summarizes key aspects of cyclohexyl ring modifications in related urea compounds.

Modification AspectType of VariationExampleSignificance
SubstitutionIntroduction of functional groupsAlkoxy, HalogenCan alter lipophilicity, polarity, and steric profile.
Ring AnalogsReplacement of the cyclohexyl ringCyclopentyl, PhenylInvestigates the importance of the specific cycloalkane scaffold.
StereochemistryCis/Trans Isomerism1,4-disubstituted cyclohexylAffects the spatial arrangement of substituents and overall molecular shape.

Chemical Modifications of the Urea Linkage (e.g., thiourea, carbamate (B1207046) analogs)

The urea linkage is a central feature of 1-(4-Amino-phenyl)-3-cyclohexyl-urea, and its modification to bioisosteric groups like thiourea or carbamate represents a key strategy in medicinal chemistry. These modifications can alter the electronic properties, hydrogen bonding capabilities, and metabolic stability of the parent compound.

The conversion of a urea to a thiourea involves the replacement of the carbonyl oxygen with a sulfur atom. This change significantly affects the electronic character of the linkage, with the thiourea group being a better hydrogen bond donor but a poorer acceptor compared to urea. The synthesis of thiourea derivatives can often be achieved by reacting the corresponding amine with an isothiocyanate. For instance, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have been synthesized and evaluated as potential EGFR and HER-2 kinase inhibitors, demonstrating the utility of this modification in drug design.

Carbamate analogs, where the urea is replaced by a carbamate moiety, can be synthesized by reacting an amine with a chloroformate or by other established methods. Carbamates are known to have good metabolic stability and membrane permeability, making them attractive modifications in drug discovery.

The bioisosteric replacement of the urea scaffold is a well-established strategy to overcome potential drawbacks such as poor solubility or metabolic instability. Various heterocyclic ring systems have also been explored as urea bioisosteres.

The following table outlines the key characteristics of these urea linkage modifications.

Linkage TypeStructureKey Differences from UreaSynthetic Precursors
Thiourea -NH-C(S)-NH-Weaker H-bond acceptor, stronger H-bond donor, different electronic profile.Amine and Isothiocyanate
Carbamate -NH-C(O)-O-Different H-bonding pattern, generally more stable metabolically.Amine and Chloroformate

Conjugation and Linker Chemistry for Hybrid Compound Design

The design of hybrid molecules, where two or more pharmacophoric units are covalently linked, is a modern approach in drug discovery aimed at achieving multi-target activity or improved pharmacokinetic properties. The 1-(4-Amino-phenyl)-3-cyclohexyl-urea scaffold can be conjugated to other bioactive molecules through various linker chemistries.

The 4-amino group on the phenyl ring is a convenient point of attachment for linkers. This can be achieved through amide bond formation, where the amino group is reacted with a carboxylic acid-containing linker. The other end of the linker can then be attached to another molecule of interest. The nature of the linker is crucial as it can influence the solubility, stability, and spatial orientation of the conjugated moieties.

For example, the synthesis of hybrid compounds based on 4-aminophenylarsonic acid has been reported, where the amino group was modified to create more complex structures. While not directly involving the target compound, this illustrates the principle of using an aminophenyl group as a platform for creating hybrid molecules.

The design of such hybrids often involves:

A primary pharmacophore: In this case, the 1-(4-Amino-phenyl)-3-cyclohexyl-urea moiety.

A secondary pharmacophore: Another biologically active molecule.

A linker: A chemical bridge connecting the two pharmacophores.

The choice of linker can vary from simple alkyl chains to more complex and rigid structures like polyethylene (B3416737) glycol (PEG) chains or heterocyclic systems. The linker's length and flexibility are critical design elements that can impact the ability of each pharmacophore to interact with its respective target.

The table below provides a conceptual overview of the components involved in designing hybrid compounds based on the 1-(4-Amino-phenyl)-3-cyclohexyl-urea scaffold.

ComponentRole in Hybrid MoleculeExample Linker ChemistriesPotential Conjugated Moieties
1-(4-Amino-phenyl)-3-cyclohexyl-urea Primary Pharmacophore--
Linker Covalently connects pharmacophoresAmide, Ester, EtherOther small molecules, peptides, targeting ligands
Secondary Moiety Second Pharmacophore or functional group-Anticancer agents, antimicrobial agents, fluorescent dyes

Structure Activity Relationship Sar and Structure Function Analysis

Identification of Key Pharmacophoric Elements within the 1-(4-Amino-phenyl)-3-cyclohexyl-urea Scaffold

Contribution of the Aminophenyl Group to Biological Activity

The aminophenyl group is a key feature in many biologically active compounds, offering multiple points for interaction and modification. In the context of urea-based inhibitors, aryl groups, such as the aminophenyl moiety, can project into specific pockets within a target protein's active site. avcr.cz For instance, studies on structurally related inhibitors have shown that phenyl groups can occupy accessory pockets, significantly increasing binding affinity. avcr.cz The amino substituent on the phenyl ring can act as a hydrogen bond donor or acceptor and provides a site for potential modification to fine-tune activity and selectivity. The aromatic nature of the phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding site. The position of the amino group is also critical; for example, in some glutamate carboxypeptidase II (GCPII) inhibitors, a hydroxyl group at the 4-position was found to be preferred over other positions for inhibitory potency. avcr.cz

Impact of the Cyclohexyl Moiety on Ligand-Target Interactions

The cyclohexyl moiety primarily serves as a bulky, lipophilic group that can influence the compound's solubility and ability to engage in hydrophobic interactions. The non-planar, three-dimensional structure of the cyclohexane ring can fit into specific hydrophobic pockets in a target protein, contributing to binding affinity. nih.govacs.org The conformation of the cyclohexyl group can directly impact the orientation of the entire ligand, potentially stabilizing agonist versus inverse agonist conformations of a receptor. nih.gov Furthermore, the shape of inhibitors containing such cyclic moieties is often crucial for potent activity, with non-linear structures sometimes being associated with greater inhibitory effects. acs.org The flexibility of the cyclohexyl ring, allowing it to adopt different chair and boat conformations, can also play a role in how the ligand adapts to the binding site. sapub.org

Role of the Urea (B33335) Linkage in Mediating Molecular Recognition

The urea linkage is a cornerstone of the scaffold's activity and is a privileged functional group in medicinal chemistry. nih.govchem-space.com Its primary role is to act as a rigid and potent hydrogen-bonding unit. The two N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. researchgate.net This allows the urea group to form multiple, stable hydrogen bonds with amino acid residues in a protein's active site, anchoring the ligand in a specific orientation. nih.govfrontiersin.org In many kinase inhibitors, for example, the urea moiety forms critical hydrogen bonds with key residues in the enzyme's hinge region. frontiersin.org This dual hydrogen-bonding capability is fundamental to molecular recognition and is often responsible for the high potency of urea-containing drugs. nih.govnih.gov The substitution pattern on the urea nitrogens is also known to play a significant role in the conformational preferences of the molecule. nih.gov

Table 1: Summary of Pharmacophoric Element Contributions

Pharmacophoric Element Key Structural Features Primary Roles in Biological Interaction
Aminophenyl Group Aromatic ring, Amino substituent π-π stacking, Hydrophobic interactions, Hydrogen bonding, Site for synthetic modification avcr.cz
Cyclohexyl Moiety Bulky, Lipophilic, 3D structure Hydrophobic pocket binding, Influence on ligand conformation and lipophilicity nih.govacs.org
Urea Linkage Two N-H donors, One C=O acceptor Forms multiple, strong hydrogen bonds, Acts as a rigid scaffold linker nih.govresearchgate.netfrontiersin.org

Enantiomeric and Diastereomeric Effects on Activity and Selectivity

Stereoisomerism, which includes enantiomers and diastereomers, arises from the three-dimensional arrangement of atoms in a molecule. wikipedia.org For a compound like 1-(4-Amino-phenyl)-3-cyclohexyl-urea, stereoisomers can arise if the cyclohexyl ring is substituted, creating chiral centers. Biological targets such as enzymes and receptors are chiral themselves, meaning they can differentiate between stereoisomers of a ligand. nih.gov This differentiation often leads to significant differences in biological activity and selectivity between enantiomers or diastereomers. One isomer may bind with high affinity, while its mirror image (enantiomer) binds weakly or not at all. nih.gov

For example, in a series of trisubstituted phenyl urea derivatives developed as receptor antagonists, the stereochemistry was a key factor that was optimized to achieve high potency. nih.gov The specific spatial orientation of the cyclohexyl group relative to the aminophenyl urea portion can dictate the precise fit within a chiral binding pocket. Therefore, the separation and testing of individual stereoisomers are crucial steps in drug development to identify the most active and selective isomer while minimizing potential off-target effects from less active ones. nih.gov

Conformational Preferences and Their Correlation with Bioactivity Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. nih.gov The 1-(4-Amino-phenyl)-3-cyclohexyl-urea scaffold has several rotatable bonds and a flexible cyclohexyl ring, leading to a variety of possible conformations. The cyclohexyl ring typically exists in a stable chair conformation, where substituents can occupy either an axial or equatorial position. sapub.org Equatorial positions are generally more stable for bulky substituents as this minimizes steric hindrance from 1,3-diaxial interactions. sapub.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogs of 1-(4-Amino-phenyl)-3-cyclohexyl-urea, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thus streamlining the drug discovery process.

To build a QSAR model, various physicochemical properties, known as descriptors, are calculated for a set of molecules with known activities. These descriptors can include parameters related to lipophilicity (e.g., ClogP), electronics (e.g., Hammett constants), and sterics (e.g., molecular volume). acs.orgnih.gov A mathematical equation is then generated that relates these descriptors to the observed biological activity. For a series of cyclohexylcarbamic acid derivatives, QSAR analysis revealed that potency was negatively correlated with lipophilicity, suggesting that smaller, more polar substituents might engage in favorable interactions with the enzyme's binding pocket. acs.org Such models provide valuable insights into the key molecular features driving activity and guide the rational design of more potent and selective analogs.

Table 2: Example Descriptors for a QSAR Model

Descriptor Type Example Descriptor Information Provided
Lipophilic ClogP Hydrophobicity, membrane permeability nih.gov
Electronic Dipole Moment Polarity and distribution of charge
Steric/Topological Molecular Weight Size of the molecule
Steric/Topological Topological Polar Surface Area (TPSA) Polar surface area, related to permeability
Structural Number of H-bond donors/acceptors Potential for hydrogen bonding interactions

Mechanistic Investigations and Molecular Target Elucidation

Investigation of Specific Molecular Targets and Biological Pathways Modulated by 1-(4-Amino-phenyl)-3-cyclohexyl-urea and its Derivatives

Heme Regulated Inhibitor (HRI) and Eukaryotic Initiation Factor 2 alpha (eIF2α) Phosphorylation Modulation

Derivatives of 1-(4-Amino-phenyl)-3-cyclohexyl-urea, specifically 1,3-diarylureas and 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs), have been identified as specific activators of the Heme Regulated Inhibitor (HRI) kinase. nih.govacs.org HRI is a crucial enzyme that phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govembopress.org This phosphorylation event is a key regulatory step in protein synthesis.

Under normal conditions, eIF2, in its GTP-bound form, facilitates the initiation of translation. embopress.org However, upon phosphorylation by HRI, eIF2α becomes a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This sequesters the available eIF2B, leading to a global reduction in protein synthesis. portlandpress.com Paradoxically, this state enhances the translation of a small subset of mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which contain multiple upstream open reading frames. nih.gov

The activation of HRI by these urea (B33335) derivatives triggers the eIF2α phosphorylation arm of the integrated stress response. nih.govresearchgate.net This specific activation has been demonstrated to be independent of other eIF2α kinases like PERK, PKR, or GCN2. nih.gov The ability of these compounds to induce a sustained phosphorylation of eIF2α is critical for their anti-proliferative and pro-apoptotic effects observed in cancer cell lines. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the N-phenyl and N'-cyclohexylphenoxy moieties significantly impact the compound's activity. nih.gov

Table 1: Activity of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea Derivatives
CompoundN-phenyl SubstituentSurrogate eIF2α Phosphorylation (F/R Ratio @ 30μM)Cell Proliferation IC50 (μM)
I-13UnsubstitutedInactiveInactive
I-6pp-OCF315.32Data not specified
Data highlights the importance of electron-withdrawing groups on the N-phenyl ring for activity. nih.gov

Fatty Acid Binding Protein 4 (FABP4) Inhibition Research

Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2), is primarily expressed in adipocytes and macrophages and plays a role in fatty acid uptake, transport, and signaling. Inhibition of FABP4 has emerged as a potential therapeutic strategy for metabolic diseases and atherosclerosis. Research in this area has explored various chemical scaffolds, including those with a urea moiety, for their potential to inhibit FABP4.

While direct studies on "1-(4-Amino-phenyl)-3-cyclohexyl-urea" as a FABP4 inhibitor are not prominent, the investigation of related structures provides valuable insights. For instance, the potent and selective FABP4 inhibitor BMS309403 interacts with the fatty-acid-binding pocket within the protein, competitively inhibiting the binding of endogenous fatty acids. medchemexpress.comcaymanchem.com This compound has demonstrated the ability to improve glucose metabolism, increase insulin (B600854) sensitivity, and reduce atherosclerosis in animal models. caymanchem.com The mechanism of action of FABP4 inhibitors like BMS309403 involves reducing endoplasmic reticulum (ER) stress-associated inflammation in skeletal muscle, partly by decreasing the activation of p38 MAPK. nih.gov

The exploration of urea-based scaffolds in the development of FABP4 inhibitors suggests that the urea functional group can be a key pharmacophore for interacting with the target protein. The design of such inhibitors often focuses on creating molecules that can effectively occupy the fatty acid-binding pocket of FABP4. medchemexpress.com

Table 2: Selectivity of FABP4 Inhibitor BMS309403
TargetKi (nM)
FABP4<2
FABP3250
FABP5350
BMS309403 demonstrates high selectivity for FABP4 over other fatty acid-binding proteins. caymanchem.comtocris.com

Neuropeptide Y5 (NPY5) Receptor Antagonism Studies

The Neuropeptide Y (NPY) Y5 receptor is a G protein-coupled receptor predominantly found in the central nervous system and is strongly implicated in the regulation of food intake. nih.gov Antagonism of the NPY Y5 receptor has been a significant focus of research for the development of anti-obesity therapeutics. researchgate.net

Studies have identified a series of novel cyclohexylurea (B1359919) derivatives as potent NPY Y5 receptor antagonists. These compounds have shown efficacy in rodent models of diet-induced obesity (DIO). pnas.org Chronic oral administration of these antagonists has been shown to cause a modest reduction in food intake, a significant decrease in body weight gain, a reduction in adipose mass, and an increase in lean tissue mass. pnas.org The effectiveness of these antagonists appears to be selective for diet-induced obesity, as they have been found to be ineffective in lean animals on a regular diet and in genetically obese models with disrupted leptin signaling. pnas.org

The development of these ureido-based NPY Y5 receptor antagonists highlights the potential of the cyclohexylurea scaffold in designing molecules that can effectively block the orexigenic signals mediated by NPY. While some clinical trials with NPY Y5 antagonists have shown only modest weight loss, the research continues to explore the therapeutic potential of targeting this receptor, possibly in combination with other targets. benthamdirect.comnih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition Mechanisms

The p38 Mitogen-Activated Protein Kinase (MAPK) is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. nih.gov Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory diseases. nih.gov A significant class of p38 MAPK inhibitors is based on a diaryl urea scaffold.

These urea-based inhibitors, such as BIRB 796, employ a unique allosteric inhibition mechanism. opnme.comnih.gov Instead of competing directly with ATP at its binding site, these inhibitors bind to a nearby, spatially distinct pocket. researchgate.net This binding event requires and stabilizes a large conformational change in the kinase, specifically in the highly conserved Asp-Phe-Gly (DFG) motif within the active site. This induced "DFG-out" conformation is incompatible with ATP binding, thus effectively inhibiting the kinase activity. nih.govnih.gov

The structure-activity relationship studies of these inhibitors have revealed several key features for potent inhibition. A lipophilic group, often a t-butyl group, is crucial for occupying a hydrophobic pocket that is exposed in the DFG-out conformation. The urea moiety itself is critical for forming a network of hydrogen bonds with the kinase, including interactions with the carboxylate oxygen of Glu71 and the backbone N-H of Asp168. The aryl groups attached to the urea occupy specificity pockets, and their substitution patterns can significantly influence binding affinity and selectivity. nih.gov While the specific compound 1-(4-Amino-phenyl)-3-cyclohexyl-urea has not been extensively profiled as a p38 MAPK inhibitor, the established importance of the N-aryl, N'-cycloalkyl/aryl urea scaffold in allosteric p38 MAPK inhibition provides a strong rationale for its potential activity. mdpi.com

Table 3: Inhibitory Activity of BIRB 796 against p38 MAPK Isoforms
IsoformIC50 (nM)
p38α38
p38β65
p38γ200
p38δ520
BIRB 796 is a potent inhibitor of all p38 MAPK isoforms. medchemexpress.comnih.govselleckchem.com

Soluble Epoxide Hydrolase (sEH) Inhibition Pathways

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with generally anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Therefore, inhibition of sEH is a promising therapeutic approach for hypertension, inflammation, and pain.

A prominent class of potent sEH inhibitors is based on the 1,3-disubstituted urea scaffold. Compounds such as N,N'-dicyclohexylurea (DCU) have been shown to be selective inhibitors of both human and mouse sEH. caymanchem.combertin-bioreagent.comapexbt.com The inhibitory mechanism of these urea-based compounds involves mimicking the transition state of the epoxide ring-opening reaction catalyzed by the enzyme. nih.gov The urea moiety forms crucial hydrogen bonds with key amino acid residues in the active site, such as Tyr381, Tyr465, and Asp333.

Structure-activity relationship studies have demonstrated that the nature of the substituents on the urea nitrogens is critical for potency. The 1,3-disubstituted ureas are generally the most potent, and at least one hydrogen on one of the urea nitrogens is necessary for inhibitory activity. nih.gov The development of more complex inhibitors, such as trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), has led to compounds with excellent oral bioavailability and in vivo efficacy in animal models.

Table 4: Inhibitory Potency of Urea-Based sEH Inhibitors
CompoundTargetIC50 (nM)
N,N'-Dicyclohexylurea (DCU)Human sEH160
Mouse sEH90
t-AUCBHuman sEH1.3
N,N'-Dicyclohexylurea (DCU) is a selective sEH inhibitor. caymanchem.comwikipedia.org

Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation

Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are two important targets in the management of type 2 diabetes. GK acts as a glucose sensor in pancreatic β-cells and hepatocytes, while PPARγ is a nuclear receptor that regulates genes involved in glucose and lipid metabolism. mdpi.com The development of dual-target ligands that can simultaneously activate both GK and PPARγ is an attractive therapeutic strategy.

Research has led to the design and synthesis of novel phenyl-urea derivatives that possess this dual activity. researchgate.netnih.gov These compounds are designed by combining the pharmacophoric features of known GK activators and PPARγ agonists within a single molecule. The aim is to achieve a synergistic effect on glucose homeostasis by enhancing glucose-stimulated insulin secretion (via GK activation) and improving insulin sensitivity (via PPARγ activation). researchgate.net

Several of these phenyl-urea derivatives have demonstrated potent activation of both GK and PPARγ in vitro and have shown moderate blood glucose-lowering efficacy in animal models. nih.gov Molecular docking studies have been used to predict the binding modes of these compounds with both target proteins, guiding the optimization of their structures for improved dual activity. researchgate.netresearchgate.net The successful development of these dual-acting agents provides a promising new approach for the treatment of type 2 diabetes mellitus. nih.gov

Table 5: Dual Activity of Selected Phenyl-Urea Derivatives
CompoundGK Activation FoldPPARγ Activation (% of Rosiglitazone)
14j>1.7>38.8
14m>1.7>38.8
15g>1.7>38.8
15j>1.7>38.8
15s>1.7>38.8
Selected phenyl-urea derivatives show significant activation of both Glucokinase (GK) and PPARγ. nih.gov

Nociceptin/Orphanin FQ Peptide (NOP) and Mu Opioid Peptide (MOP) Receptor Interactions (as observed in cyclohexyl-amine derivatives)

Beyond the primary targets, the broader class of cyclohexyl-amine derivatives has been studied in the context of opioid receptor modulation. There is growing evidence for the interaction between the Nociceptin/Orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor, which may offer a pathway to developing analgesics with fewer side effects. plos.orgresearchgate.net

Studies utilizing human expression systems (HEK cells) co-expressing both MOP and NOP receptors have been instrumental in probing these interactions. plos.orgnih.gov Using bivalent ligands designed to engage both receptors simultaneously, such as Dermorphin-N/OFQ (a MOP agonist-NOP agonist), researchers have investigated the consequences of this dual engagement. nih.gov Key findings from these studies include:

Receptor Co-localization : The use of fluorescently labeled MOP and NOP ligands demonstrated significant probe overlap and a Förster Resonance Energy Transfer (FRET) signal, indicating that MOP and NOP receptors are co-localized on the cell surface and can form heterodimers. researchgate.netnih.gov This co-localization has been observed in both recombinant cell lines and native hippocampal tissue. nih.gov

Functional Crosstalk : In functional assays, such as those measuring GTPγ[³⁵S] binding and cAMP formation, the activation of the NOP receptor was found to shift the response curve for MOP receptor activation to the right. researchgate.netnih.gov This suggests that NOP activation functionally modulates and reduces the responsiveness of the MOP receptor. nih.gov This interaction could be beneficial in reducing the side effects associated with conventional MOP-targeted opioids. plos.org

While the primary mechanism for 1-(4-Amino-phenyl)-3-cyclohexyl-urea is the inhibition of sEH, the potential for related cyclohexyl-amine structures to interact with opioid systems highlights the complex pharmacology of this chemical class.

Cellular and Biochemical Assay Development for Target Engagement and Pathway Perturbation

To identify and characterize inhibitors like 1-(4-Amino-phenyl)-3-cyclohexyl-urea, a variety of cellular and biochemical assays have been developed to confirm target engagement and measure downstream effects. Given that the principal target is soluble epoxide hydrolase (sEH), most assays focus on quantifying the inhibition of this enzyme's activity. abcam.comcaymanchem.com

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit sEH activity. A common high-throughput screening method is a fluorescence-based assay. nih.gov This technique utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH into a highly fluorescent product. caymanchem.combioscience.co.uk The presence of an inhibitor reduces or prevents the generation of this fluorescent signal, allowing for the quantification of inhibitory potency, often expressed as an IC₅₀ value. nih.gov

Enzyme Kinetic Studies: To understand the nature of the inhibition, enzyme kinetic studies are performed. nih.gov These experiments help determine whether the inhibitor acts competitively, non-competitively, or uncompetitively. For 1,3-disubstituted ureas, studies have shown they act as competitive, tight-binding inhibitors, suggesting they bind to the same active site as the endogenous substrate. metabolomics.se

Cellular Assays: To confirm that the compound engages its target within a cellular context, assays are performed on cell lysates or whole cells. Commercially available kits can measure sEH activity in cell and tissue lysates. abcam.com These assays are crucial for verifying that the compound can penetrate cell membranes and interact with the intracellular enzyme. The specific activity of sEH is determined by measuring the total hydrolase activity and subtracting the activity that remains in the presence of a specific sEH inhibitor. abcam.com

Below is a summary of assays used to evaluate inhibitors of soluble epoxide hydrolase.

Assay TypePrincipleEndpoint MeasuredPurposeReference
Fluorometric Inhibition AssaysEH hydrolyzes a non-fluorescent substrate (e.g., PHOME) to a fluorescent product.Decrease in fluorescence intensity.High-throughput screening (HTS) of potential inhibitors and determination of IC₅₀ values. caymanchem.comnih.govbioscience.co.uk
Enzyme Kinetics AssayMeasures reaction rates at varying substrate and inhibitor concentrations.Changes in Kₘ and Vₘₐₓ values.To determine the mechanism of inhibition (e.g., competitive, non-competitive). metabolomics.senih.gov
Colorimetric (ELISA-based) AssayMeasures the conversion of sEH substrate (e.g., 14,15-EET) to its product (14,15-DHET).Change in absorbance.Quantifying sEH activity in biological samples like cell lysates or tissues. detroitrandd.com
Cell-Based Activity AssayMeasures sEH activity in cell lysates after treatment with the inhibitor.Reduction of sEH-specific product formation.To confirm target engagement and cell permeability of the inhibitor. abcam.com

Advanced Studies of Binding Modes and Molecular Interactions

Understanding precisely how an inhibitor binds to its target is fundamental for rational drug design. Advanced computational and structural biology techniques have been employed to elucidate the binding mode of urea-based inhibitors with sEH.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. biorxiv.org For urea-based sEH inhibitors, docking studies have consistently shown that these molecules fit snugly into the enzyme's active site. nih.govbiorxiv.org

Simulations reveal that the inhibitor's urea core is critical for its activity, as it forms key hydrogen bonds with catalytic residues in the sEH active site. metabolomics.se Specifically, the urea oxygen acts as a hydrogen bond acceptor from Tyr383 and Tyr466, while the urea nitrogens donate hydrogen bonds to the catalytic Asp335. nih.gov The phenyl and cyclohexyl groups of the inhibitor typically occupy hydrophobic pockets on either side of the catalytic site, further stabilizing the complex. pnas.org Molecular dynamics simulations are then used to assess the stability of these predicted binding poses over time, ensuring the interactions are maintained. jppres.com

Key interacting residues in the sEH active site identified through docking are summarized below.

sEH ResidueType of InteractionRole in BindingReference
Asp335Hydrogen Bond / Salt BridgeKey catalytic residue; interacts with the urea NH groups. nih.gov
Tyr383Hydrogen BondForms a hydrogen bond with the urea carbonyl oxygen. nih.govnih.gov
Tyr466Hydrogen BondForms a hydrogen bond with the urea carbonyl oxygen. nih.govnih.gov
His524Hydrophobic Interaction / H-bondContributes to the binding pocket and can form additional interactions. nih.govnih.gov
Trp336Hydrophobic InteractionForms part of the hydrophobic binding pocket for the inhibitor's lipophilic groups. nih.gov

While computational methods provide valuable predictions, structural biology techniques like X-ray crystallography offer direct experimental evidence of binding modes. Co-crystallization involves growing crystals of the target protein already in a complex with the inhibitor. nih.govuni-duesseldorf.de

Crystal structures of sEH in complex with analogous 1,3-disubstituted urea inhibitors have been solved and confirm the predictions from molecular docking. metabolomics.se These structures definitively show that the urea moiety establishes hydrogen bonds and salt bridges with the key catalytic residues (Asp335, Tyr383, Tyr466). metabolomics.senih.gov This interaction network allows the inhibitor to act as a mimic of the transition state that occurs during the enzymatic hydrolysis of epoxides, which explains the high potency of these compounds. metabolomics.se The structural data provides a precise blueprint for designing next-generation inhibitors with improved properties. nih.gov

Site-directed mutagenesis is a powerful technique used to validate the importance of specific amino acid residues in protein-ligand interactions. nih.govwikipedia.org The method involves intentionally changing the DNA sequence of a gene to substitute a specific amino acid with another (e.g., replacing a polar histidine with a non-polar alanine). nih.govneb.com

Based on the docking and crystallographic data for sEH inhibitors, site-directed mutagenesis could be used to confirm the functional importance of residues like Asp335, Tyr383, and Tyr466. The process would involve:

Creating mutant versions of the sEH enzyme where each key residue is individually replaced.

Expressing and purifying these mutant proteins.

Performing enzyme inhibition assays with 1-(4-Amino-phenyl)-3-cyclohexyl-urea on each mutant.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Multi-Target Ligands

The development of drugs that can simultaneously modulate multiple biological targets is a growing strategy to address complex diseases like cancer and type 2 diabetes. researchgate.netnih.gov The aryl urea (B33335) scaffold, central to 1-(4-Amino-phenyl)-3-cyclohexyl-urea, is an excellent template for designing such multi-target ligands. nih.govnih.gov

Researchers are exploring the synthesis of novel phenyl-urea derivatives designed to act on multiple targets. For instance, by modifying the substituents on the phenyl ring and the N'-position (the cyclohexyl group in this case), it is possible to create compounds that interact with different biological entities. researchgate.net Docking studies have shown that the urea functionality is key for hydrogen bonding interactions within the binding pockets of kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), while the aromatic and aliphatic rings can be tailored to interact with hydrophobic grooves in other targets, such as Programmed Death-Ligand 1 (PD-L1). nih.gov This dual-targeting approach could lead to synergistic therapeutic effects and overcome drug resistance. nih.gov

Future synthetic strategies may focus on creating libraries of analogs based on the 1-(4-Amino-phenyl)-3-cyclohexyl-urea core. These efforts could involve palladium-catalyzed reactions, which have been effectively used with urea-derived ligands to construct diverse heterocyclic structures. chemrxiv.orgchemrxiv.orgacs.org By systematically altering the aromatic and cyclohexyl portions of the molecule, new compounds with tailored polypharmacology can be developed.

Table 1: Examples of Multi-Targeting Strategies with Urea Scaffolds This table is interactive. Click on the headers to sort.

Target Combination Therapeutic Area Rationale for Urea Scaffold Reference
VEGFR-2 and PD-L1 Cancer Immunotherapy The urea moiety establishes critical hydrogen bonds in the kinase domain of VEGFR-2, while aryl groups can be modified to interact with PD-L1. nih.gov nih.gov
Glucokinase (GK) and PPARγ Type 2 Diabetes The phenyl-urea structure can be optimized to activate both the GK enzyme and the PPARγ nuclear receptor simultaneously. researchgate.netnih.gov researchgate.netnih.gov

Application of Targeted Delivery Systems in Chemical Biology Research

While potent, the clinical potential of many small molecule inhibitors, including urea-based compounds, can be hampered by poor solubility and bioavailability. nih.govaacrjournals.org Targeted delivery systems offer a promising solution to overcome these limitations, enhance therapeutic efficacy, and reduce off-target side effects. nih.govresearchgate.net

The encapsulation of hydrophobic urea derivatives within nanocarriers is an active area of research. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are biodegradable and FDA-approved, have been successfully used to encapsulate a novel urea derivative for antimicrobial applications. nih.gov This system demonstrated sustained, pH-dependent drug release, suggesting a viable strategy for delivering compounds like 1-(4-Amino-phenyl)-3-cyclohexyl-urea. nih.gov

Lipid-based nanosystems, such as solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), are also being explored for the delivery of tyrosine kinase inhibitors (TKIs). nih.gov These carriers are well-suited for encapsulating hydrophobic drugs and can improve their stability and pharmacokinetic profiles. nih.govnih.gov For chemical biology research, these targeted delivery systems could be used to ensure that the compound reaches its intended cellular or tissue target in sufficient concentration, allowing for a more precise investigation of its mechanism of action. In situ depot forming drug delivery systems (ISDDS) represent another strategy, where a drug is formulated in a biocompatible polymer that forms a solid implant upon injection, providing high local drug concentration and slow release over time. aacrjournals.org

Integration of Artificial Intelligence and Machine Learning in Urea Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. rsc.orgnih.gov These computational tools can significantly accelerate the design and optimization of new chemical entities based on the urea scaffold. researchgate.net

Target Identification and Virtual Screening: AI can analyze vast biological datasets to identify new potential targets for urea derivatives. nih.gov ML models can then perform large-scale virtual screenings to predict the bioactivity of virtual compound libraries against these targets, prioritizing candidates for synthesis. ijcrt.orgplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training on existing data for urea-containing compounds, ML algorithms can build robust QSAR models. nih.govresearchgate.net These models predict the biological activity of novel, unsynthesized molecules based on their structural features, guiding the rational design of more potent and selective analogs. ijcrt.orgrepcomseet.org

Predictive Analytics: Machine learning can be used to predict various pharmacokinetic and toxicological properties of new urea derivatives, helping to identify candidates with better drug-like properties early in the development process. nih.gov This data-driven approach allows for more efficient optimization and reduces late-stage attrition. repcomseet.org

The integration of these computational techniques promises to streamline the exploration of urea chemistry, enabling the rapid discovery of novel compounds with desired therapeutic profiles. rsc.org

Exploration of Novel Therapeutic Research Areas Based on Mechanistic Insights

The structural motifs within 1-(4-Amino-phenyl)-3-cyclohexyl-urea suggest potential activity against several important therapeutic targets, opening avenues for research into new disease areas.

One promising area is the inhibition of soluble epoxide hydrolase (sEH) . The sEH enzyme is a therapeutic target for inflammatory and cardiovascular diseases. acs.org Research has identified 1,3-disubstituted ureas as potent and stable inhibitors of sEH. nih.govmetabolomics.senih.gov The N,N'-dicyclohexylurea scaffold, which is structurally related to the compound of interest, is a known active inhibitor. nih.gov Future research could investigate the sEH inhibitory potential of 1-(4-Amino-phenyl)-3-cyclohexyl-urea and its derivatives, potentially leading to new treatments for hypertension and inflammation. metabolomics.semdpi.com

Another key area is kinase inhibition in oncology. The aryl urea moiety is a cornerstone of many approved kinase inhibitors, including sorafenib, which targets Raf kinases, VEGFR, and PDGFR. frontiersin.orgnih.gov Furthermore, compounds containing aminophenyl and cyclohexyl groups have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govacs.orgresearchgate.net Specifically, N2-(4-Amino-cyclohexyl) substituted purines have been identified as potent FLT3 inhibitors. acs.org Given these precedents, exploring the kinase inhibitory profile of 1-(4-Amino-phenyl)-3-cyclohexyl-urea could reveal novel anticancer applications. Proteomic analysis of similar bisarylurea derivatives has shown dysregulation of key cancer-related pathways, including apoptosis and angiogenesis, providing further rationale for such investigations. nih.gov

Table 2: Potential Therapeutic Targets and Research Areas This table is interactive. Click on the headers to sort.

Potential Target Therapeutic Area Mechanistic Rationale Key Structural Motif Reference
Soluble Epoxide Hydrolase (sEH) Inflammation, Hypertension Inhibition of sEH maintains levels of anti-inflammatory fatty acid epoxides. 1,3-disubstituted urea, cyclohexyl group nih.govnih.govmdpi.com
FLT3 Kinase Acute Myeloid Leukemia (AML) Inhibition of mutated FLT3 kinase blocks proliferation of leukemic cells. Aminophenyl, Cyclohexyl group nih.govacs.org
VEGFR, PDGFR, Raf Kinases Oncology Inhibition of multiple kinases involved in tumor growth, proliferation, and angiogenesis. Aryl urea scaffold frontiersin.orgnih.gov

By leveraging these emerging avenues, future research can fully explore the therapeutic potential of 1-(4-Amino-phenyl)-3-cyclohexyl-urea;hydrochloride and its derivatives, paving the way for the development of next-generation therapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Amino-phenyl)-3-cyclohexyl-urea hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of urea derivatives typically involves condensation reactions between isocyanates and amines. For 1-(4-Amino-phenyl)-3-cyclohexyl-urea hydrochloride, a two-step protocol is advisable:

Formation of the urea backbone : React 4-aminophenyl isocyanate with cyclohexylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to minimize side reactions.

Hydrochloride salt formation : Treat the free base with HCl gas in dichloromethane, followed by recrystallization from ethanol/water (3:1 v/v) to achieve ≥95% purity .

  • Critical parameters :
  • Temperature control (<10°C) prevents thermal decomposition of intermediates.
  • Solvent polarity (THF vs. DMF) impacts reaction kinetics and byproduct formation.
  • Catalyst choice (e.g., triethylamine) accelerates urea bond formation but may require post-synthesis purification via column chromatography .

Q. How should researchers handle and store this compound to ensure stability during experimental use?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the urea moiety. Desiccants (e.g., silica gel) should be included to mitigate moisture absorption .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Acute toxicity data for structurally similar urea derivatives indicate potential respiratory irritation; thus, NIOSH-approved respirators are recommended during bulk handling .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound, and how can researchers resolve spectral data ambiguities?

  • Methodological Answer :
  • Primary techniques :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) can confirm the urea NH proton (δ 8.2–8.5 ppm) and aromatic/cyclohexyl carbons. For hydrochloride salts, exchange broadening of NH signals may require elevated temperatures (60°C) .
  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (gradient elution). Monitor [M+H]+^+ at m/z 264.2 (free base) and 300.6 (hydrochloride) .
  • Resolving ambiguities :
  • Overlay experimental IR spectra (amide I band at ~1640 cm1^{-1}) with computational DFT models (B3LYP/6-31G* basis set) to validate hydrogen bonding patterns .

Q. How can in vitro and in vivo models be optimized to evaluate the pharmacological activity of this compound, particularly in targeting specific receptors or enzymes?

  • Methodological Answer :
  • In vitro :
  • Use HEK-293 cells transfected with human kinase targets (e.g., EGFR, JAK2) for IC50_{50} determination. Pre-incubate compounds in serum-free media (1 h, 37°C) to enhance cellular uptake .
  • In vivo :
  • For murine models, administer via intraperitoneal injection (5–20 mg/kg in 5% DMSO/saline). Monitor pharmacokinetics (Cmax_{max}, T1/2_{1/2}) using LC-MS/MS plasma analysis. Note: Cyclohexyl substituents may increase blood-brain barrier permeability, requiring CNS toxicity screening .

Data Contradiction and Reproducibility

Q. What strategies should be employed when encountering discrepancies in bioactivity data across different experimental models for this compound?

  • Methodological Answer :
  • Source analysis :
  • Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter competitive inhibition profiles. For example, 10 µM ATP vs. 1 mM ATP shifts IC50_{50} values by ~3-fold .
  • Validation :
  • Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Cross-reference with structurally analogous urea derivatives (e.g., 1-(3-Chloro-phenyl)-3-cyclohexyl-urea) to identify substituent-specific trends .

Synthesis and Scalability Challenges

Q. What are the critical considerations in designing scalable synthesis protocols for this compound while maintaining stereochemical purity?

  • Methodological Answer :
  • Scale-up risks :
  • Exothermic reactions during urea formation require jacketed reactors with precise temperature control (–5 to 5°C). Pilot batches (>100 g) may exhibit reduced yields (60–70%) due to aggregation; introduce high-shear mixing to improve homogeneity .
  • Purification :
  • Replace column chromatography with recrystallization (ethanol/water) or countercurrent distribution for industrial-scale batches. Purity thresholds (>98%) can be maintained via parametric QbD (Quality by Design) models, monitoring residual solvents (e.g., THF ≤ 720 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.